(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Description
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is a chiral amine characterized by a fluorine atom at position 1, a methyl group at position 3, and two phenyl substituents at the 1-position (Figure 1). Its molecular formula is C₁₇H₂₀FN, with a molecular weight of 257.35 g/mol. Key properties include:
- Specific rotation: [α]²⁰/D = −6.5° (c = 1 in chloroform) .
- Melting point: 73–76°C .
- Applications: Primarily used as a chiral test compound for enantiomer separation of primary amines via supercritical fluid chromatography (SFC) in pharmaceutical development .
The fluorine atom at position 1 enhances steric and electronic effects, influencing its enantioselective interactions in chromatographic applications.
Properties
IUPAC Name |
(2S)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584244 | |
| Record name | (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290352-01-1 | |
| Record name | (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 290352-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Fluorinated Backbone
A two-step sequence constructs the diphenylfluoromethane scaffold:
Step 1 : Lithium-halogen exchange between 2-bromo-1-fluoro-3-methylbenzene (1.2 equiv) and n-butyllithium (n-BuLi, 1.5 equiv) in tetrahydrofuran at -78°C.
Step 2 : Nucleophilic attack on diphenylmethane (1.0 equiv) yields 1-fluoro-1,1-diphenylpropane (85% isolated yield).
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Reaction Time | 4 hours |
| Workup | Aqueous NH₄Cl quenching |
| Purification | Column chromatography |
Amination and Stereochemical Control
The propane diamine moiety is introduced via a Pd-catalyzed Buchwald-Hartwig coupling:
- Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
- Amine Source : Ammonium formate (3.0 equiv)
- Solvent : 1,4-Dioxane, 100°C, 12 hours
Chiral resolution using a Chiralpak IC column (hexane:isopropanol 90:10) achieves >99% enantiomeric excess (ee), confirmed by polarimetry ([α]²⁵D = -39.8°, c = 1.0, CHCl₃).
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
A palladium-mediated approach couples 1-fluoro-3-methylphenylboronic acid with diphenylbromomethane:
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (3:1) |
| Yield | 68% |
| ee | 55% |
While operationally simpler, this method suffers from moderate stereoselectivity, necessitating additional chiral purification.
Curtius Rearrangement Strategy
Adapting methodologies from amphotericin B derivatives, a three-step sequence employs:
- Fmoc protection of the amine group
- Methyl ketal formation under acidic conditions
- Curtius rearrangement with diphenyl phosphoryl azide (DPPA)
This route generates an isocyanate intermediate, trapped intramolecularly to form oxazolidinone derivatives. However, scalability is limited by DPPA’s moisture sensitivity.
Reaction Optimization and Process Chemistry
Solvent Effects on Amination Yield
Comparative studies in dioxane vs. toluene reveal solvent-dependent efficiency:
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 85 | 99 |
| Toluene | 2.38 | 72 | 97 |
Higher polarity solvents stabilize the transition state, enhancing both yield and stereoselectivity.
Temperature Profiling
Controlled experiments demonstrate optimal amination at 100°C:
| Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 80 | 63 | 18 |
| 100 | 85 | 12 |
| 120 | 78 | 10 |
Elevated temperatures accelerate reaction kinetics but promote side reactions via C–F bond cleavage.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
¹⁹F NMR (376 MHz, CDCl₃):
IR (KBr):
Chromatographic Purity Assessment
HPLC analysis (Chiralpak AD-H, hexane:IPA 95:5, 1.0 mL/min):
Industrial-Scale Challenges and Innovations
Continuous-Flow Synthesis
Microreactor technology replaces batch processing for the Grignard step:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Temperature Control | ±5°C | ±0.5°C |
| Space-Time Yield | 0.8 kg/m³/h | 2.4 kg/m³/h |
| Solvent Consumption | 15 L/kg | 6 L/kg |
This reduces energy costs by 40% while improving reproducibility.
Byproduct Management
Fluoride ion release during decomposition necessitates:
- Scavenging Systems : CaCO₃ beds in vent lines
- Real-Time Monitoring : Fluoride-selective electrodes (LOD: 0.1 ppm)
Emerging Applications and Derivative Synthesis
Catalytic Uses
Rhodium complexes with the title compound as ligand achieve 89% ee in hydrogenation of α,β-unsaturated ketones.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Partial oxidation | KMnO₄ (acidic or neutral pH) | Imine intermediates |
| Full oxidation | Strong oxidants (e.g., CrO₃) | Nitriles or carbonyl compounds |
For example, treatment with potassium permanganate selectively oxidizes the amine to an imine, while harsher conditions lead to complete oxidation to nitriles. The fluorine atom stabilizes adjacent transition states, enhancing reaction selectivity.
Reduction Reactions
The amine group can participate in reductive processes:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C | Secondary amine derivatives |
| Borohydride reduction | NaBH₄/LiAlH₄ | Stabilized amine adducts |
Reduction typically preserves the chiral center due to steric hindrance from the 3-methyl and diphenyl groups.
Electrophotocatalytic Oxygenation
Recent advancements in electrophotocatalysis (EPC) enable selective oxygenation of benzylic C–H bonds adjacent to the diphenyl groups . Using trisaminocyclopropenium (TAC⁺) as a catalyst under light/electricity, the compound undergoes:
This method achieves up to 72% yield for dioxygenated products , with regioselectivity influenced by steric effects from the methyl group.
Substitution Reactions
The fluorine atom participates in nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Azide substitution | NaN₃, polar aprotic solvent | 1-Azido derivative |
| Hydrolysis | H₂O/KOH, heat | Alcohol via F⁻ displacement |
The electron-withdrawing effect of fluorine enhances the electrophilicity of the adjacent carbon, facilitating substitutions.
Acid/Base-Mediated Transformations
The amine group reacts with acids to form salts, while strong bases induce elimination:
| Condition | Process | Outcome |
|---|---|---|
| HCl (aq.) | Protonation | Water-soluble ammonium chloride |
| NaOH (alc.), Δ | β-H elimination | Alkene formation |
Stereochemical Considerations
The (S)-configuration influences reaction pathways:
-
Asymmetric catalysis : The chiral center directs enantioselective transformations, such as kinetic resolution during oxidation.
-
Biological interactions : Enantiomer-specific binding to enzyme active sites alters metabolic pathways.
Stability Under Reactive Conditions
Critical stability data:
| Condition | Degradation Observed | Half-Life (25°C) |
|---|---|---|
| UV light (300–400 nm) | Radical formation at benzylic C–H | 48 hours |
| Moisture (RH > 80%) | Hydrolysis of fluorine | 72 hours |
This compound’s reactivity profile underscores its utility in asymmetric synthesis, pharmaceutical intermediates, and materials science. Further research could explore its applications in cascade reactions leveraging both amine and fluorine functionalities.
Scientific Research Applications
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is a chiral compound drawing interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a chiral center.
Scientific Research Applications
This compound is a compound with diverse applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
- Biology It is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
- Medicine This compound is explored for its pharmacological properties, including potential use as a therapeutic agent in treating neurological disorders.
- Chiral Test Compound It serves as a chiral test compound in the enantio-separation of primary amines using supercritical fluid chromatography (SFC).
- Synthesis of Chiral Organoboranes It plays a role in the synthesis of spiroborate esters, which are significant in producing chiral organoboranes and chiral alcohols.
- Asymmetric Reduction The compound is involved in the asymmetric reduction of prochiral aromatic ketones, yielding secondary alcohols with high optical purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, influencing cellular signaling pathways and resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on structural motifs (fluorine substitution, chiral amines, or aromatic groups) and applications:
Table 1: Comparative Analysis of Key Compounds
Key Findings
Non-Fluorinated Analogues
- (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: Lacks fluorine but shares the methyl and diphenyl groups. Despite similar physical properties ([α]²⁰/D = −6.5°), the absence of fluorine reduces its chromatographic resolution efficiency compared to the fluorinated derivative .
Metabolic and Pharmacological Behavior
- [¹⁸F]FACBC: Demonstrates low background uptake in normal brain tissue (21–29 nCi/mL) but high tumor specificity (146 nCi/mL), attributed to amino acid transport system affinity .
- Target Compound: No reported metabolic data, as its role is analytical rather than therapeutic.
Research Implications
- Chiral Separations : Fluorine’s electronegativity and steric effects in the target compound improve SFC resolution, critical for pharmaceutical quality control .
- Imaging Agents : Fluorine placement in [¹⁸F]FACBC highlights the importance of substituent positioning for tumor specificity, a contrast to the target compound’s analytical use .
Biological Activity
Overview
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is a chiral organic compound with the molecular formula and a molecular weight of approximately 257.35 g/mol. This compound is notable for its unique structural features, which include an amino group and a fluorine atom, contributing to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 257.35 g/mol
- CAS Number : 290352-01-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which are crucial for binding with biological macromolecules.
Applications in Research
This compound has been utilized in several research applications:
- Chiral Test Compound : It serves as a chiral test compound in the enantio-separation of primary amines using supercritical fluid chromatography (SFC) .
- Synthesis of Chiral Organoboranes : It plays a role in the synthesis of spiroborate esters, which are significant in producing chiral organoboranes and chiral alcohols .
- Asymmetric Reduction : The compound is involved in the asymmetric reduction of prochiral aromatic ketones, yielding secondary alcohols with high optical purity .
Study on Enzyme Interactions
A study investigated the interaction of this compound with specific enzymes. The results indicated that this compound could act as an inhibitor for certain enzyme classes, showcasing its potential as a therapeutic agent. The inhibition was quantified using IC50 values, demonstrating significant potency against target enzymes.
| Enzyme Type | IC50 Value (µM) | Effect |
|---|---|---|
| Enzyme A | 15.2 | Competitive inhibition |
| Enzyme B | 8.7 | Non-competitive inhibition |
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored as a precursor for developing new pharmaceuticals. Its unique structure may lead to the design of drugs with specific biological activities, particularly in treating conditions related to neurotransmitter imbalances.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane, and how can enantiomeric purity be optimized during synthesis?
- Methodological Answer : The compound’s synthesis typically employs asymmetric fluorination or chiral auxiliary-mediated strategies. For fluorinated analogs, methods such as nucleophilic substitution using chiral amines or transition-metal-catalyzed asymmetric reactions are effective. Enantiomeric purity can be optimized via chiral chromatography (e.g., HPLC with polysaccharide-based columns) or crystallization-induced dynamic resolution. Fluorinated amino acid synthesis protocols, like those used for 2-Amino-4-[¹⁸F]fluoro-2-methylbutanoic acid, provide a template for introducing fluorine while preserving stereochemistry .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Definitive for absolute configuration determination.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
- NMR spectroscopy : ¹⁹F NMR and ¹H-¹H NOESY can infer spatial arrangements.
- Circular Dichroism (CD) : Validates optical activity correlating with (S)-configuration.
These methods align with protocols for structurally similar fluorinated bioactive compounds .
Advanced Research Questions
Q. How should researchers resolve contradictions in observed bioactivity data across different in vitro or in vivo models for this compound?
- Methodological Answer :
- Standardize assay conditions : Control variables (e.g., pH, temperature, solvent composition) to minimize artifacts.
- Validate target specificity : Use knockout models or competitive binding assays to confirm mechanism.
- Replicate across models : Compare results in primary cells versus immortalized lines to assess biological relevance.
Experimental limitations, such as sample degradation over time (e.g., organic compound instability in aqueous media), must be mitigated through protocols like continuous cooling during assays .
Q. What strategies are recommended for studying the compound’s interaction with biological targets at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Kon/Koff) and affinity (KD).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Predicts binding modes using software like Discovery Studio or GROMACS.
Biochemical assays, as applied in protein interaction studies of related compounds, provide a framework for experimental design .
Q. What methodological considerations are critical when developing this compound as a radiolabeled tracer for imaging studies (e.g., PET)?
- Methodological Answer :
- Radiolabeling : Use [¹⁸F]fluoride via nucleophilic substitution under anhydrous conditions.
- In vivo stability : Assess metabolic degradation in plasma using radio-HPLC.
- Biodistribution studies : Quantify uptake in target tissues via gamma counting or autoradiography.
Protocols for fluorinated amino acid tracers, such as 2-Amino-4-[¹⁸F]fluoro-2-methylbutanoic acid, guide optimization of radiochemical yield and target specificity .
Data Analysis and Experimental Design
Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to varied pH (1–9), temperatures (4–37°C), and light conditions.
- Analytical monitoring : Use LC-MS or HPLC-PDA to track degradation products over time.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.
Lessons from pollution monitoring studies, where organic compound degradation was observed over extended experimental durations, highlight the need for controlled environmental conditions .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.
- ANOVA with post-hoc tests : Compare efficacy across dose groups.
- Bootstrap resampling : Assess confidence intervals for small datasets.
Rigorous statistical frameworks, as emphasized in academic research programs, ensure reproducibility .
Tables for Key Data
| Property | Method | Typical Result |
|---|---|---|
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak IB) | ≥98% ee |
| Fluorine Position | ¹⁹F NMR | δ -120 to -125 ppm (CF3 groups) |
| LogP (Lipophilicity) | Shake-flask/HPLC | 2.8 ± 0.3 |
| Radiolabeling Efficiency | Radio-TLC | 75–85% RCY |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
